N,N-Dimethylpyridin-4-amine-2-boronic Acid Pinacol Ester
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Overview
Description
N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester typically involves the reaction of N,N-dimethylpyridin-4-amine with a boronic acid derivative in the presence of a pinacol ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production required in various industrial applications.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using oxidative conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., THF or toluene) are commonly used.
Protodeboronation: Oxidative reagents and radical initiators are often employed.
Major Products
Scientific Research Applications
N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound finds applications in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester primarily involves its role as a boronic ester in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group facilitates the transfer of the organic moiety to the palladium center, enabling the coupling reaction.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-Dimethylpyridin-4-amine-2-boronic acid pinacol ester is unique due to its N,N-dimethyl substitution, which enhances its reactivity and stability compared to other boronic esters. This makes it particularly effective in Suzuki–Miyaura coupling reactions, providing higher yields and selectivity .
Properties
Molecular Formula |
C13H21BN2O2 |
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Molecular Weight |
248.13 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-9-10(16(5)6)7-8-15-11/h7-9H,1-6H3 |
InChI Key |
JCJAXHWILUQTFZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)N(C)C |
Origin of Product |
United States |
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